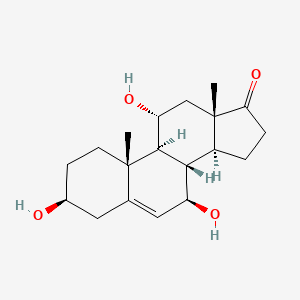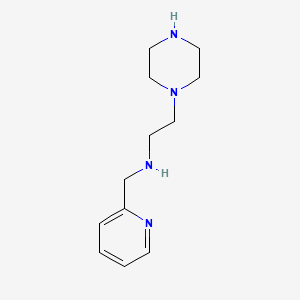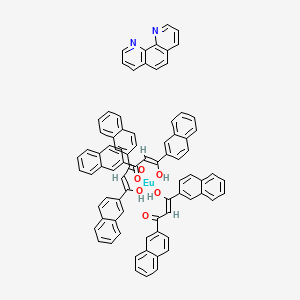
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) is a coordination compound that features europium(III) ion coordinated with three dinaphthoylmethane ligands and one phenanthroline ligand. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications, particularly in the field of optoelectronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) typically involves the reaction of europium(III) chloride with dinaphthoylmethane and phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the europium ion.
Substitution: Ligand exchange reactions can occur, where the dinaphthoylmethane or phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products:
Oxidation: Oxidized forms of the ligands or europium ion.
Reduction: Reduced forms of the ligands or europium ion.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) has several applications in scientific research:
Chemistry: Used as a luminescent probe in various analytical techniques.
Biology: Employed in bioimaging due to its strong luminescence.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The luminescent properties of Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) arise from the efficient energy transfer from the ligands to the europium ion. The dinaphthoylmethane and phenanthroline ligands absorb ultraviolet light and transfer the energy to the europium ion, which then emits light in the visible region. This process involves the excitation of electrons in the ligands, followed by non-radiative energy transfer to the europium ion, and finally, radiative decay of the europium ion to emit light .
Comparaison Avec Des Composés Similaires
Tris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III): Similar structure but with different ligands.
Europium(III) coordination polyimide: Contains europium ion coordinated with polyimide and other ligands
Uniqueness: Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) is unique due to its specific combination of ligands, which provides distinct luminescent properties and makes it particularly suitable for applications in optoelectronics and bioimaging.
Propriétés
Formule moléculaire |
C81H56EuN2O6 |
|---|---|
Poids moléculaire |
1305.3 g/mol |
Nom IUPAC |
europium;(Z)-3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C23H16O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15,24H;1-8H;/b3*22-15-;; |
Clé InChI |
AXJKZZHPAHLROA-AFKSVMDXSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


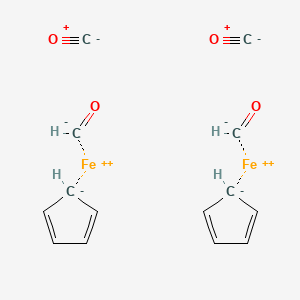
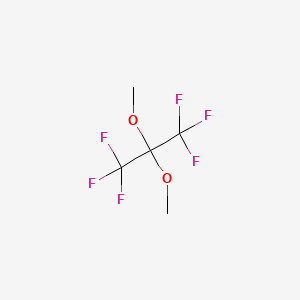
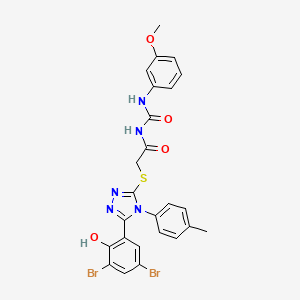
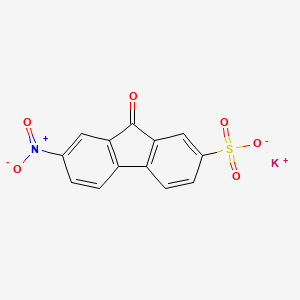
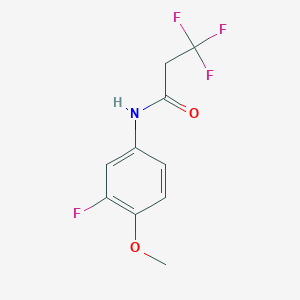
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
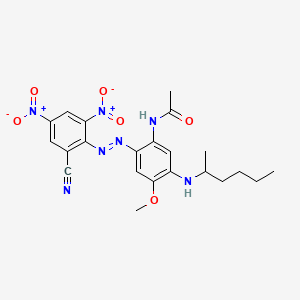
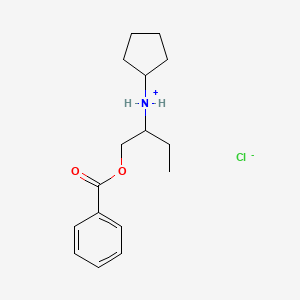
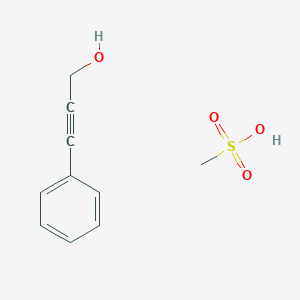
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)

